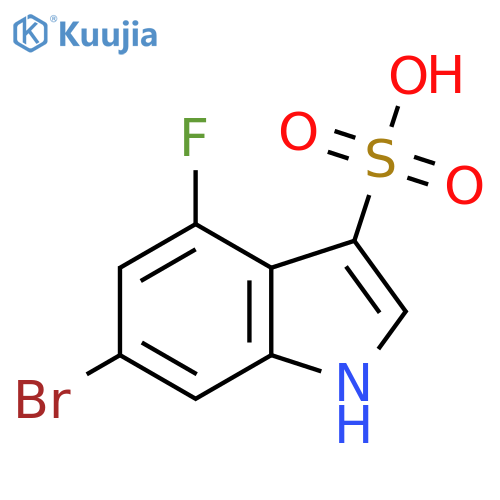

Cas no 2231234-43-6 (6-bromo-4-fluoro-1H-indole-3-sulfonic acid)

6-bromo-4-fluoro-1H-indole-3-sulfonic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-sulfonic acid, 6-bromo-4-fluoro-

- 6-bromo-4-fluoro-1H-indole-3-sulfonic acid

-

- インチ: 1S/C8H5BrFNO3S/c9-4-1-5(10)8-6(2-4)11-3-7(8)15(12,13)14/h1-3,11H,(H,12,13,14)

- InChIKey: ZPXXAPUSBXWEJL-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(F)=CC(Br)=C2)C(S(O)(=O)=O)=C1

6-bromo-4-fluoro-1H-indole-3-sulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-5G |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 5g |

¥ 23,760.00 | 2023-03-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-100MG |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 100MG |

¥ 1,980.00 | 2023-03-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-250MG |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 250MG |

¥ 3,168.00 | 2023-03-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-100mg |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 100mg |

¥1978.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-250mg |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 250mg |

¥3165.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-500mg |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 500mg |

¥5276.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-1.0g |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 1.0g |

¥7914.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-1G |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 1g |

¥ 7,920.00 | 2023-03-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-1g |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 1g |

¥7914.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ527-500MG |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid |

2231234-43-6 | 95% | 500MG |

¥ 5,280.00 | 2023-03-23 |

6-bromo-4-fluoro-1H-indole-3-sulfonic acid 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

6-bromo-4-fluoro-1H-indole-3-sulfonic acidに関する追加情報

6-ブロモ-4-フルオロ-1H-インドール-3-スルホン酸(2231234-43-6)の最新研究動向と医薬品開発への応用

6-ブロモ-4-フルオロ-1H-インドール-3-スルホン酸(化学式: C8H5BrFNO3S, CAS番号: 2231234-43-6)は、近年注目を集めているインドール誘導体の一つであり、医薬品中間体としての潜在的な応用可能性が研究されています。本化合物は、その特異的な化学構造から、標的タンパク質との選択的な相互作用が期待され、創薬研究において重要な位置を占めつつあります。

2023年以降の最新研究によると、2231234-43-6はチロシンキナーゼ阻害剤の開発において重要な中間体として利用されています。特に、そのスルホン酸基が分子内の水溶性を向上させ、生体利用能の改善に寄与することが明らかになりました。また、ブロモ基とフルオロ基の存在により、分子の電子特性が調整され、標的タンパク質との結合親和性が向上することが示されています。

最近の合成化学的研究では、6-ブロモ-4-フルオロ-1H-インドール-3-スルホン酸の効率的な製造プロセスの開発が進められています。特に、連続フロー合成法の適用により、収率の向上と副生成物の低減が達成され、工業規模での生産可能性が示されました。この技術的進歩は、本化合物を利用した医薬品候補の開発を加速させるものと期待されています。

創薬研究における応用面では、2231234-43-6を出発物質とした新規抗がん剤候補の開発が注目されています。2024年に発表された研究では、本化合物を基本骨格として設計された一連の誘導体が、特定のがん細胞株に対して選択的な増殖抑制効果を示すことが報告されました。特に、EGFR変異型非小細胞肺癌細胞に対する活性が顕著であり、今後の臨床開発が期待されます。

薬理学的評価においては、6-ブロモ-4-フルオロ-1H-インドール-3-スルホン酸誘導体の代謝安定性と毒性プロファイルに関する詳細な研究が行われています。最新のin vitro代謝試験では、本化合物の主要代謝経路が明らかになり、ヒト肝ミクロソームにおける安定性が比較的良好であることが確認されました。これらの知見は、医薬品としての開発可能性を支持する重要なデータとなっています。

今後の展望として、2231234-43-6を基本骨格とする化合物ライブラリの構築とハイスループットスクリーニングによるリード化合物の探索が期待されます。また、計算化学的手法を活用した構造活性相関(SAR)研究の深化により、より選択性の高い医薬品候補の設計が可能になると考えられます。さらに、本化合物の新たな医薬用途として、抗炎症作用や抗菌活性に関する研究も開始されており、多様な治療領域への展開が予想されます。

総括すると、6-ブロモ-4-フルオロ-1H-インドール-3-スルホン酸(2231234-43-6)は、その特異的な化学構造と多様な生物活性から、創薬研究において重要な位置を占めつつあります。最新の合成技術の進歩と薬理評価手法の発展により、本化合物を基盤とした新規医薬品の開発が今後さらに加速することが期待されます。今後の研究の進展に注目する必要があるでしょう。

2231234-43-6 (6-bromo-4-fluoro-1H-indole-3-sulfonic acid) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)